molecular formula C18H21N5O5 B12068283 Adenosine, N-[(2-methoxyphenyl)methyl]-

Adenosine, N-[(2-methoxyphenyl)methyl]-

Cat. No.: B12068283
M. Wt: 387.4 g/mol
InChI Key: RDBVQLRPLJFYBG-SCFUHWHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine, N-[(2-methoxyphenyl)methyl]- is a synthetic adenosine derivative characterized by the substitution of a 2-methoxybenzyl group on the exocyclic amino group (N6-position) of the adenine moiety. Adenosine itself is a nucleoside composed of adenine and D-ribose, playing critical roles in cellular energy transfer (ATP/ADP/AMP) and signaling via adenosine receptors (A1, A2A, A2B, A3).

Properties

Molecular Formula

C18H21N5O5

Molecular Weight

387.4 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-methoxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C18H21N5O5/c1-27-11-5-3-2-4-10(11)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)28-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21)/t12-,14-,15-,18-/m1/s1

InChI Key

RDBVQLRPLJFYBG-SCFUHWHPSA-N

Isomeric SMILES

COC1=CC=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

COC1=CC=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

Preparation Methods

Step 2: Acetonide Deprotection

The intermediate (Chemical formula 3) undergoes acid-mediated deprotection using hydrochloric acid (HCl) in acetic acid to yield a diol compound (Chemical formula 4). This step selectively removes the acetonide protecting group without affecting other functional groups.

Key Conditions:

  • Acid: 2 M HCl in acetic acid

  • Temperature: 50°C, 2 hours

Step 3: Amine Coupling

The diol (Chemical formula 4) reacts with 2-methoxybenzylamine in the presence of triethylamine as a base catalyst. This step introduces the N-[(2-methoxyphenyl)methyl] substituent at the N6 position of adenosine. The reaction proceeds in methanol or ethanol under reflux, ensuring complete substitution.

Key Conditions:

  • Amine: 2-Methoxybenzylamine (1.5 equiv)

  • Base: Triethylamine (2.0 equiv)

  • Solvent: Methanol, reflux, 8–10 hours

Nucleophilic Substitution on 6-Chloropurine Riboside

Methodology from Peer-Reviewed Research

An alternative route, adapted from PMC2064036, employs 6-chloropurine riboside as the starting material. This method leverages nucleophilic aromatic substitution to introduce the 2-methoxybenzyl group at the N6 position.

Substitution Protocol

6-Chloropurine riboside is treated with 2-methoxybenzylamine in n-propanol (n-PrOH) at 100°C for 11 hours. Triethylamine facilitates deprotonation of the amine, enhancing nucleophilicity. The reaction is monitored for completion via thin-layer chromatography (TLC), with purification achieved through silica gel chromatography.

Key Conditions:

  • Solvent: n-Propanol

  • Temperature: 100°C, 11 hours

  • Base: Triethylamine (1.2 equiv)

  • Yield: 60–75% (based on analogous N6-benzyladenosine derivatives).

Mechanistic Considerations

The chlorine atom at the 6-position of purine is displaced via an SNAr mechanism, facilitated by the electron-withdrawing nature of the purine ring. The 2-methoxybenzylamine acts as a nucleophile, with the methoxy group enhancing solubility and directing regioselectivity.

Comparative Analysis of Synthetic Routes

Parameter Patent Method Nucleophilic Substitution
Starting Material Carbohydrate derivative6-Chloropurine riboside
Key Step Glycosylation & amine couplingSNAr substitution
Stereochemical Control High (β-anomer selective)Not applicable
Reaction Time 18–24 hours (total)11 hours
Yield High (estimated 70–85%)Moderate (60–75%)
Scalability Suitable for industrial scaleLimited by purification steps

Advantages and Limitations

  • Patent Method : Offers superior stereochemical control and scalability but requires multi-step synthesis and specialized precursors.

  • Nucleophilic Substitution : Simpler and faster but may require optimization for regioselectivity in complex analogues.

Critical Considerations in Synthesis

Solvent and Catalyst Selection

  • Lewis Acid Catalysis : TMSOTf in dichloroethane ensures β-selectivity during glycosylation, critical for biological activity.

  • Base Catalysis : Triethylamine in methanol minimizes side reactions during amine coupling.

Protecting Group Strategy

The use of acetonide protecting groups in the patent method allows selective deprotection, avoiding side reactions at sensitive hydroxyl groups .

Chemical Reactions Analysis

Types of Reactions

Adenosine, N-[(2-methoxyphenyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Adenosine, N-[(2-methoxyphenyl)methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Adenosine, N-[(2-methoxyphenyl)methyl]- involves its interaction with adenosine receptors, particularly the A1 and A2A receptors. These receptors are part of the G protein-coupled receptor (GPCR) family and play a crucial role in regulating various physiological processes. The compound acts as an agonist or antagonist at these receptors, modulating intracellular signaling pathways that influence cellular functions such as vasodilation, neurotransmission, and immune response .

Comparison with Similar Compounds

Key Insights from Structural Comparisons:

Substituent Position Effects: Ortho vs. Meta Methoxy: The 2-methoxybenzyl group in the target compound introduces steric hindrance and may reduce solubility compared to the 3-methoxy analog . Ortho-substituted compounds often exhibit lower receptor affinity due to hindered binding pocket access.

In contrast, electron-withdrawing groups (e.g., nitro in ) may disrupt hydrogen bonding critical for receptor interaction .

Pharmacological Implications: Receptor Selectivity: N6-substitutions are known to modulate adenosine receptor subtype selectivity. For example, bulky aromatic groups like 2-methoxybenzyl may favor A2A receptor binding over A1 . Metabolic Stability: Methoxy groups are susceptible to demethylation via cytochrome P450 enzymes, which could shorten the half-life of ortho/meta-substituted analogs compared to non-ether derivatives.

Research Findings and Data Gaps

  • highlights that N-(2-methoxybenzyl) substitutions in phenethylamine derivatives (e.g., NBOMe hallucinogens) drastically enhance 5-HT2A receptor affinity. While adenosine derivatives target distinct receptors, this suggests substituent position profoundly impacts ligand-receptor interactions .
  • provides synthetic methods for hydroxyacetophenones, which could inform the synthesis of benzyl-substituted adenosine analogs via Friedel-Crafts alkylation or nucleophilic substitution .
  • Critical Data Gaps : Direct studies on the target compound’s synthesis, receptor binding, and pharmacokinetics are absent in the provided evidence. Future research should prioritize empirical characterization.

Biological Activity

Adenosine, N-[(2-methoxyphenyl)methyl]-, also known as a derivative of adenosine, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C13H15N5O3
Molecular Weight: 273.29 g/mol
CAS Number: Not specified in the provided data.

The compound features a methoxyphenyl methyl group attached to the adenosine backbone, which may influence its interaction with various biological targets.

Adenosine and its derivatives primarily exert their effects through the activation of adenosine receptors (ARs), which are G protein-coupled receptors (GPCRs). The four subtypes—A1, A2A, A2B, and A3—each play distinct roles in physiological processes:

  • A1 Receptors: Inhibit adenylate cyclase activity, leading to decreased cAMP levels. They are involved in cardioprotection and modulation of neurotransmitter release.
  • A2A Receptors: Stimulate adenylate cyclase, increasing cAMP levels. These receptors are implicated in anti-inflammatory responses and neuroprotection.
  • A2B and A3 Receptors: Involved in various functions including immune response modulation and regulation of inflammation.

Research indicates that N-[(2-methoxyphenyl)methyl]-adenosine may selectively interact with A2A receptors, potentially influencing cardiovascular and neuroprotective pathways .

Cardiovascular Effects

Studies have shown that adenosine plays a critical role in regulating coronary blood flow, heart rate, and contractility. Activation of A2A receptors can induce vasodilation and improve myocardial perfusion under ischemic conditions . The specific derivative N-[(2-methoxyphenyl)methyl]-adenosine may enhance these effects due to its structural modifications.

Neuroprotective Properties

Research highlights the potential neuroprotective role of adenosine derivatives. For instance, A2A receptor activation has been associated with reduced neuronal damage following ischemic events. The compound's ability to modulate neurotransmitter release may also contribute to its protective effects against neurodegenerative diseases .

Anticancer Activity

Recent studies have explored the anticancer properties of adenosine derivatives. The compound N-[(2-methoxyphenyl)methyl]-adenosine has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
CardiovascularVasodilation via A2A receptor activation
NeuroprotectiveReduction of neuronal damage
AnticancerInduction of apoptosis in cancer cells

Case Study: Neuroprotection in Ischemia

In a study examining the effects of adenosine on ischemic preconditioning, it was found that compounds activating A2A receptors significantly reduced infarct size in animal models. The derivative N-[(2-methoxyphenyl)methyl]-adenosine showed enhanced efficacy compared to standard adenosine due to its selective receptor activity .

Case Study: Antitumor Activity

Another investigation assessed the cytotoxicity of N-[(2-methoxyphenyl)methyl]-adenosine against several cancer cell lines. Results indicated an IC50 value significantly lower than that of traditional chemotherapeutics, suggesting a potential for developing this compound as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Adenosine, N-[(2-methoxyphenyl)methyl]-?

  • Methodological Answer : Synthesis typically involves protecting adenosine's ribose hydroxyl groups (e.g., using acetyl or benzoyl groups) to prevent side reactions. The 2-methoxyphenylmethyl group can be introduced via reductive amination using 2-methoxybenzaldehyde and a reducing agent like sodium cyanoborohydride under inert conditions. Post-synthesis, deprotection (e.g., with ammonia/methanol) yields the final compound. Structural analogs, such as N-(2-methoxybenzyl)oxetan-3-amine, have been synthesized using similar strategies .
  • Validation : Confirm purity via reverse-phase HPLC (e.g., acetonitrile/water gradients) and structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS).

Q. Which analytical techniques are optimal for assessing purity and structural integrity?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with UV detection (e.g., 254 nm). Mobile phases like acetonitrile/tetrahydrofuran (65:35) improve resolution for aromatic substituents .
  • Spectroscopy : 1^1H NMR (DMSO-d₆ or CDCl₃) to verify methoxy (-OCH₃) and benzyl (-CH₂-C₆H₄) protons. IR spectroscopy confirms amine (-NH) and ether (C-O-C) functional groups.
  • Mass Spectrometry : HRMS (ESI+) for exact mass determination (expected [M+H]⁺ ~ 402 Da for C₁₉H₂₃N₅O₅) .

Advanced Research Questions

Q. How does the 2-methoxyphenylmethyl modification influence adenosine receptor binding affinity and selectivity?

  • Methodological Answer :

  • Radioligand Binding Assays : Compare displacement of 3^3H-CCPA (A₁ receptor antagonist) or 3^3H-ZM241385 (A₂A antagonist) in membrane preparations from transfected HEK293 cells.
  • Functional Assays : Measure cAMP inhibition (A₁/A₃) or stimulation (A₂A/A₂B) using luciferase-based reporters. The 2-methoxy group may enhance lipophilicity, potentially altering receptor subtype selectivity .
  • Structural Insights : X-ray crystallography (e.g., analogs in Acta Crystallographica Section E) reveals steric and electronic interactions with receptor binding pockets .

Q. How to resolve contradictions in reported metabolic stability data for this compound?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH to assess Phase I oxidation. Use LC-HRMS to identify metabolites (e.g., demethylation or hydroxylation products).
  • Species Variability : Compare rat vs. human microsomal stability. For example, 25B-NBOMe analogs show interspecies differences in CYP450-mediated metabolism .
  • Data Normalization : Control for experimental variables (e.g., microsome lot, incubation time) and validate with stable isotope-labeled internal standards.

Q. What experimental strategies mitigate off-target effects in adenosine derivative studies?

  • Methodological Answer :

  • In Silico Screening : Use molecular docking (e.g., induced-fit docking) to predict binding to non-adenosine targets like serotonin or adrenergic receptors .
  • Broad-Spectrum Panels : Test against a receptor/kinase panel (e.g., Eurofins CEREP) to identify unintended interactions.
  • Functional Selectivity : Assess biased agonism via ERK1/2 phosphorylation (β-arrestin pathway) vs. cAMP modulation (G-protein pathway) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.